2-(2-Dimethylamino-ethoxy)-ethylamine
Overview
Description
2-(2-Dimethylamino-ethoxy)-ethylamine is a chemical compound with the molecular formula C6H15NO. It is known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group and an ethoxy group attached to an ethylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Dimethylamino-ethoxy)-ethylamine typically involves the reaction of dimethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3
Biological Activity
2-(2-Dimethylamino-ethoxy)-ethylamine (also referred to as DMEEA) is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of DMEEA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DMEEA is an organic compound characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C6H16N2O
- Molecular Weight : 132.21 g/mol
The compound features a dimethylamino group, which is significant for its biological interactions.
Research indicates that DMEEA exhibits several mechanisms of action, primarily related to its role as a biocide and its interaction with various biological targets. The following points summarize its mechanisms:
- Cytotoxicity : In vitro studies have shown that DMEEA may possess selective cytotoxicity against certain cancer cell lines, indicating potential applications in cancer therapy.
- Inhibition of Kinases : Similar compounds have been found to inhibit specific kinases involved in cancer pathways, suggesting that DMEEA may also interact with these targets.
- Biocidal Activity : DMEEA has been investigated for its effectiveness as a biocide, which may relate to its ability to disrupt cellular processes in microorganisms.
Biological Activity Overview
The biological activity of DMEEA can be summarized as follows:
Activity Type | Description |
---|---|
Cytotoxicity | Selective cytotoxic effects against specific cancer cell lines |
Kinase Inhibition | Potential inhibition of kinases involved in cancer pathways |
Biocidal Properties | Effective against various microorganisms |
Toxicity | Causes severe skin burns and eye damage (GHS Hazard Statements) |
Case Studies and Research Findings
Several studies have highlighted the potential applications and effects of DMEEA:
-
Cytotoxicity Studies :
- In a study evaluating the cytotoxic effects of DMEEA on cancer cell lines, results indicated significant cell death at certain concentrations, suggesting its potential as an anti-cancer agent.
-
Biocidal Efficacy :
- Research conducted on the biocidal properties of DMEEA demonstrated effectiveness against various bacterial strains, supporting its use in antimicrobial applications.
- Toxicological Assessments :
Comparative Analysis with Related Compounds
DMEEA shares structural similarities with other compounds known for their biological activities. A comparative analysis is shown below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ribociclib | CDK 4/6 inhibitor | Cancer therapy |
Trilaciclib | CDK 9 inhibitor | Cancer therapy |
Abemaciclib | CDK 4/6 inhibitor | Cancer therapy |
7-Deazaadenosine | Nucleoside analogue | Anticancer activity |
The unique combination of functional groups in DMEEA may confer enhanced selectivity towards certain biological targets compared to these similar compounds.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-8(2)4-6-9-5-3-7/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOZXHSALLZYTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624749 | |
Record name | 2-(2-Aminoethoxy)-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85322-63-0 | |
Record name | 2-(2-Aminoethoxy)-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(2-aminoethoxy)ethyl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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